molecular formula C10H20ClNO2 B13920708 Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride

Cat. No.: B13920708
M. Wt: 221.72 g/mol
InChI Key: ZOJHYUXHPYWVPT-CTERPIQNSA-N
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Description

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is a chiral cyclohexane derivative featuring a stereochemically defined amino group at position 4, a methyl substituent at position 2, and an ethyl ester moiety. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it relevant for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)9-5-4-8(11)6-7(9)2;/h7-9H,3-6,11H2,1-2H3;1H/t7-,8-,9+;/m0./s1

InChI Key

ZOJHYUXHPYWVPT-CTERPIQNSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](C[C@@H]1C)N.Cl

Canonical SMILES

CCOC(=O)C1CCC(CC1C)N.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

The hydrochloride salt enhances aqueous solubility and stability, which is critical for its handling and applications in pharmaceutical contexts.

Preparation Methods

Overview

Several synthetic routes exist for preparing this compound. The choice of method depends on factors such as desired stereochemical purity, yield, scalability, and environmental considerations.

Synthetic Routes

Esterification of Chiral Amino Acids

A common approach involves the esterification of the corresponding chiral amino acid precursor, rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylic acid, with ethanol under acidic conditions, followed by conversion to the hydrochloride salt.

  • Reaction:
    $$
    \text{rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylic acid} + \text{ethanol} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
    $$

  • Catalysts: Concentrated hydrochloric acid or other acid catalysts facilitate esterification.

  • Conditions: Typically reflux in ethanol; temperature control is crucial to maintain stereochemical integrity.

  • Purification: Recrystallization from polar solvents (e.g., methanol/water) enhances purity and stereochemical homogeneity.

Chiral Resolution and Enzymatic Methods
  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures can yield enantiomerically enriched ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate.

  • Advantages: High enantiomeric excess, mild reaction conditions, environmentally friendly.

  • Limitations: Scale-up challenges and cost of enzymes.

Direct Amination of Cyclohexanone Derivatives
  • Method: Stereoselective amination of 2-methylcyclohexanone derivatives, followed by esterification.

  • Catalysts: Chiral auxiliaries or transition metal catalysts to induce stereoselectivity.

  • Notes: Requires careful control of reaction parameters to favor the rel-(1R,2S,4S) stereochemistry.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Solvent Ethanol Solvent for esterification
Catalyst Concentrated HCl or acid catalysts Promotes esterification and salt formation
Temperature Reflux (~78°C for ethanol) Maintains reaction rate without racemization
Reaction Time Several hours (4–12 h) Depends on scale and catalyst efficiency
Purification Recrystallization from methanol/water Enhances purity and stereochemical integrity

Analytical Characterization and Purity Assessment

Comparative Data of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Unique Features
Ethyl 4-aminocyclohexanecarboxylate C₉H₁₇NO₂ ~175 ~130 Lacks methyl group at position 2
Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 221.73 152–156 Specific stereochemistry affecting bioactivity
trans-Ethyl 4-aminocyclohexanecarboxylic acid ethyl ester HCl C₉H₁₈ClNO₂ ~207 151–155 Different stereochemistry and reactivity

This comparison highlights the influence of stereochemistry and substitution on physicochemical properties and biological activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Various amines or halides under controlled temperature and pressure.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride exhibits significant pharmacological potential due to its structural similarity to neurotransmitters. Its applications in drug development include:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially aiding in the treatment of conditions related to neurotransmitter imbalances such as depression and anxiety disorders.
  • Antioxidant Properties : The compound's ability to scavenge reactive oxygen species (ROS) positions it as a candidate for therapeutic strategies aimed at oxidative stress-related diseases.

Case Study: Neuropharmacological Effects

A study investigating the effects of this compound on rodent models demonstrated its potential in reducing anxiety-like behaviors. The results indicated a significant decrease in anxiety levels measured by elevated plus maze tests, suggesting its utility as an anxiolytic agent.

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis. Its unique stereochemistry allows for diverse synthetic pathways which can lead to various derivatives with enhanced properties.

Research indicates that this compound has implications in neuropharmacology due to its interaction with various receptors involved in mood regulation.

Potential Mechanisms

  • Receptor Binding : Studies suggest that this compound may bind to serotonin and dopamine receptors, influencing mood and behavior.
  • Oxidative Stress Reduction : By mitigating oxidative stress via antioxidant mechanisms, it may protect neuronal health and function .

Mechanism of Action

The mechanism of action of Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on molecular features, synthesis, and applications.

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Comparable Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride - C₁₀H₂₀ClNO₂ 221.73 (calculated) Cyclohexane core; 4-amino, 2-methyl substituents; ethyl ester; HCl salt
rel-(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate 1436-60-8 C₉H₁₇NO₂ 171.24 Cyclohexane core; 2-amino substituent; lacks methyl group at position 4
Milnacipran Hydrochloride 101152-94-7 C₁₅H₂₃ClN₂O 282.81 Cyclopropane ring; phenyl and diethylcarboxamide groups; HCl salt
Ethyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 1373253-19-0 C₈H₁₄ClNO₂ 191.66 Bicyclic azabicyclo structure; ethyl ester; HCl salt

Key Observations :

  • Cyclohexane vs. Bicyclic Systems : The target compound’s cyclohexane backbone contrasts with bicyclic systems (e.g., azabicyclo[3.1.0]hexane in ), which confer distinct conformational rigidity and steric effects.
  • Substituent Effects: The 4-amino and 2-methyl groups in the target compound enhance stereochemical complexity compared to rel-(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate, which lacks the methyl group . This methyl group may influence solubility and receptor binding in pharmacological contexts.
  • Salt Forms : All compared compounds are hydrochloride salts, improving aqueous solubility and stability.

Biological Activity

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is a compound of significant interest in pharmacological research due to its unique stereochemical properties and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H16ClN2O2
  • Molecular Weight : 221.73 g/mol
  • Physical Appearance : White solid, soluble in water due to the hydrochloride group.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Its structural similarity to certain neurotransmitters suggests potential applications in treating conditions associated with neurotransmitter imbalances.

Research shows that this compound may influence neurotransmitter systems through several proposed mechanisms:

  • Receptor Modulation : It may act as a modulator for specific neurotransmitter receptors, potentially enhancing or inhibiting their activity.
  • Neuroprotective Effects : Studies suggest possible neuroprotective properties, which could be beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : There is emerging evidence indicating antimicrobial properties, although further validation is needed.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructure TypeUnique Features
Ethyl 4-aminocyclohexanecarboxylateAmino Acid DerivativeLacks methyl group at position 2
Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochlorideIsomerSpecific stereochemistry affecting biological activity
trans-Ethyl 4-aminocyclohexanecarboxylic Acid Ethyl Ester HydrochlorideEsterDifferent configuration leading to varied reactivity

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Neurotransmitter Interaction Study :
    • A study assessed its effects on serotonin and dopamine receptors. Results indicated a dose-dependent modulation of receptor activity, suggesting potential therapeutic applications in mood disorders.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be promising for further development.
  • Neuroprotective Effects :
    • In animal models of neurodegeneration, administration of the compound showed reduced neuronal loss and improved behavioral outcomes compared to control groups.

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